Methyl 4-nitrohex-4-enoate
Description
Methyl 4-nitrohex-4-enoate is a nitro-substituted unsaturated methyl ester with the molecular formula C₇H₁₁NO₄. This compound features a conjugated system involving a nitro group (-NO₂) and a double bond at the 4-position of the hexenoate backbone. Its structure imparts unique reactivity, particularly in cycloaddition reactions and as a dienophile in Diels-Alder chemistry.
Properties
CAS No. |
112402-55-8 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 4-nitrohex-4-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(8(10)11)4-5-7(9)12-2/h3H,4-5H2,1-2H3 |
InChI Key |
MHTDZXCRELLROP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CCC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-nitrohex-4-enoate can be synthesized through several methods. One common approach involves the nitration of hex-4-enoic acid followed by esterification with methanol. The nitration reaction typically requires a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The esterification process involves the reaction of the nitrated product with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and esterification reactions can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-nitrohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The double bond in the hexene chain can be hydrogenated to form a saturated ester using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas (H2), palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction of the nitro group: Methyl 4-aminohex-4-enoate.
Hydrogenation of the double bond: Methyl 4-nitrohexanoate.
Scientific Research Applications
Methyl 4-nitrohex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving nitroalkene biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-nitrohex-4-enoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile molecule in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 4-nitrohex-4-enoate with structurally related compounds based on functional groups, reactivity, and applications:
† Note: Direct references to this compound are absent in the provided evidence; comparisons are extrapolated from analogous compounds.
Reactivity Differences
- Nitro Group Influence: The nitro group in this compound enhances electrophilicity at the β-position, unlike methyl shikimate or methyl palmitate, which lack nitro substituents. This property facilitates nucleophilic attacks, as seen in nitroalkene chemistry .
- Conjugation Effects: The alkene-nitro conjugation stabilizes transition states in cycloadditions, contrasting with non-conjugated esters like ethyl linolenate .
- Steric vs. Electronic Factors: Compared to bulky diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound’s linear structure may favor regioselective reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
